![molecular formula C12H9N5O4S B2842955 5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421500-77-7](/img/structure/B2842955.png)
5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
Thiazoles and oxazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon atoms, one sulfur atom (in thiazoles), one oxygen atom (in oxazoles), and one nitrogen atom . They are part of many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of thiazoles and oxazoles is characterized by a planar ring and aromaticity, which is estimated by the chemical shift of the ring proton . The specific molecular structure of “5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide” is not provided in the sources I found.Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-methyl-N-(4-(thiazol-2-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide” are not mentioned in the sources I found.Scientific Research Applications
- For instance, Gulsory and Guzeldemirci synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and found that one of the compounds demonstrated potent effects against prostate cancer .
- Abafungin, a thiazole-containing antifungal drug, could serve as a reference point for exploring the antifungal potential of our compound .
- Thiazolo[5,4-d]thiazole-linked materials demonstrated high NADH regeneration efficiency, which could have implications in energy conversion and catalysis .
- These compounds were designed based on D1 protease inhibition and could contribute to plant protection .
Antitumor and Cytotoxic Activity
Antifungal Applications
Photocatalysis and NADH Regeneration
Herbicidal Activity
Biological and Pharmacological Investigations
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can have a wide range of effects on various biochemical pathways, potentially influencing the function of enzymes and receptors .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .
Action Environment
The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .
properties
IUPAC Name |
5-methyl-N-[4-(1,3-thiazol-2-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4S/c1-6-4-7(17-21-6)9(18)15-11-14-8(5-20-11)10(19)16-12-13-2-3-22-12/h2-5H,1H3,(H,13,16,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYHUNUFJSMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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